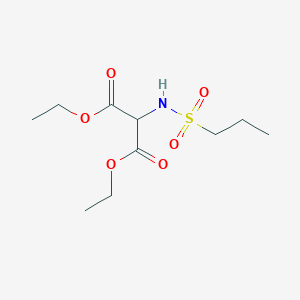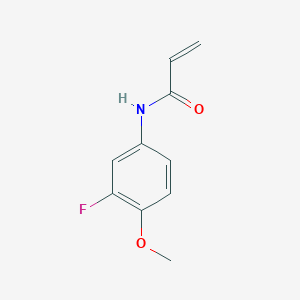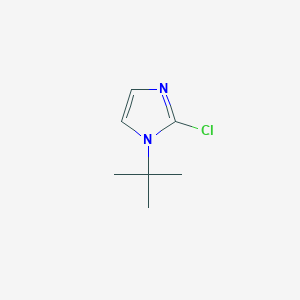
1-Tert-butyl-2-chloro-1H-imidazole
Overview
Description
“1-Tert-butyl-2-chloro-1H-imidazole” is a chemical compound with the CAS Number: 1053655-54-1 . It has a linear formula of C7H11ClN2 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 . It has a molecular weight of 158.63 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 158.63 and a linear formula of C7H11ClN2 . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives : Studies have explored the synthesis and reactions of sterically demanding imidazole derivatives, such as 1-tert-butylimidazole, leading to products like 1-tert-butyl-2-diphenylphosphino-imidazole. These compounds have been studied for their potential in oxidation and complexation reactions (Sauerbrey et al., 2011).
- Bidentate Ionic Liquid Synthesis : 1-Tert-butyl substituted imidazole has been synthesized for applications in bidentate ionic liquids, showcasing its versatility in chemical synthesis (Yang Yi-fan, 2010).
Chemosensors and Detection
- Fluorescent Chemosensors : Imidazole-based chemosensors, including those with tert-butyl groups, have been developed for the detection of ions like cyanide and mercury. These sensors exhibit reversible luminescence and have been characterized for their sensing capabilities (Emandi et al., 2018).
Catalysis
- Catalyst for Alkylation Reaction : Research has focused on the use of imidazole derivatives, including those with tert-butyl groups, as catalysts in the alkylation reaction of phenol and tert-butyl alcohol. These catalysts have been investigated for their efficiency and recyclability, important for industrial applications (Zhang et al., 2022).
Material Science
- Luminescent Materials : The design and synthesis of imidazole derivatives have been explored for their application in luminescent materials. These materials have potential uses in light-emitting devices and have been characterized for their photophysical properties (Li et al., 2021).
Pharmaceutical Applications
- Antibacterial Activity : Certain imidazole derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in pharmaceutical applications (Prasad, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazoles in general are known to interact with various biological targets through different mechanisms, such as acting as ligands
Biochemical Pathways
Imidazoles are a key component in many functional molecules and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . Therefore, it is plausible that 1-Tert-butyl-2-chloro-1H-imidazole could affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-2-chloro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity and effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its efficacy and potency. Long-term exposure to this compound has also been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to affect the metabolism of fatty acids and amino acids, leading to changes in energy production and utilization. The interactions with cytochrome P450 enzymes play a crucial role in its metabolic pathways, determining its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been found to bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues. The efficiency of these processes can influence the overall bioavailability and effectiveness of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The precise localization within cells can determine the specific biochemical pathways and processes that this compound affects .
Properties
IUPAC Name |
1-tert-butyl-2-chloroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGALHYIWAIAMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653273 | |
| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-54-1 | |
| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


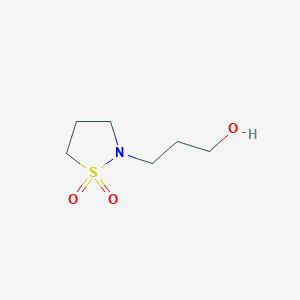


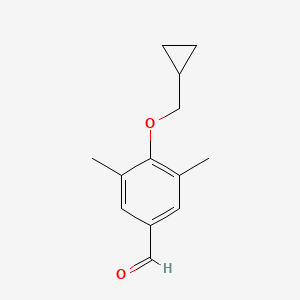

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
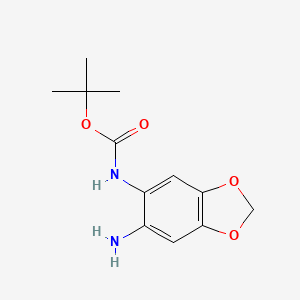


![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
